Pyridin-4-yl benzoate
Description
Properties
CAS No. |
36228-61-2 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
pyridin-4-yl benzoate |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H |
InChI Key |
RLCXXYMFUGQTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Characterization of Pyridin 4 Yl Benzoate Systems
Single-Crystal X-ray Diffraction Analysis
Elucidation of Molecular Conformation and Crystal Packing
Studies on pyridin-4-yl benzoate (B1203000) and its analogs, such as pyridin-4-ylmethyl 4-nitrobenzoate (B1230335), have successfully employed SC-XRD to elucidate their molecular structures. For instance, pyridin-4-ylmethyl 4-nitrobenzoate was found to crystallize in the monoclinic system with the space group P21/n. researchgate.net The fundamental structure of these molecules consists of a pyridine (B92270) ring and a benzoate group, which can adopt various conformations.
Below is a table summarizing the crystallographic data for a representative pyridin-4-yl benzoate derivative:
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| Pyridin-4-ylmethyl 4-nitrobenzoate | C13H10N2O4 | Monoclinic | P21/n | a = 9.981(2) Å, b = 12.347(3) Å, c = 10.161(3) Å, β = 101.450(9)° | researchgate.net |
Identification and Characterization of Intermolecular Interactions
The solid-state architecture of this compound systems is stabilized by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the crystal packing and ultimately the material's physical properties.
Hydrogen bonds, particularly C–H···O and C–H···N interactions, are frequently observed. iucr.orgiucr.org In some structures, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. For example, in S-(pyridin-2-yl) 4-nitrobenzothioate, the pyridine nitrogen accepts a hydrogen from a phenyl C-H group. iucr.org The carbonyl oxygen of the benzoate group is also a common hydrogen bond acceptor, often participating in bifurcated interactions. iucr.orgiucr.org
Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in the crystal packing, especially in derivatives with electron-withdrawing substituents. iucr.orgiucr.org The presence and nature of these intermolecular forces are highly dependent on the specific substituents attached to the core this compound structure. For instance, in a molecular salt, 4-[3-(pyridin-4-yl)prop-yl]pyridinium 2-carboxy-benzoate, strong O-H⋯O and N-H⋯O hydrogen bonds are the dominant forces, creating chains and a three-dimensional framework. nih.gov
Analysis of Rotational Disorder and Phase Transitions in Crystalline States
The dynamic nature of molecules within a crystal lattice can lead to phenomena such as rotational disorder and phase transitions. While specific studies on the rotational disorder of the this compound molecule itself are not extensively detailed in the provided search results, related studies on similar systems provide valuable insights. For example, the rotational barriers around the N3-(2-pyridyl) bond in quinazolinone derivatives have been investigated, revealing dynamic processes that can be studied by techniques like variable-temperature NMR. nih.gov
Phase transitions, which are changes in the physical state or crystal structure, can be induced by temperature or pressure. nih.govaps.org In liquid crystal systems containing pyridine moieties, for example, changes in temperature can lead to transitions between different mesophases, such as nematic and smectic phases. nih.gov The length of alkoxy chains attached to the benzoate ring can influence the stability and type of liquid crystalline phases observed. nih.gov Similarly, studies on pyridine under high pressure have revealed a series of solid-to-solid phase transitions, indicating that the crystal structure can be significantly altered by external stimuli. aps.org
Advanced Spectroscopic Investigations for Structural Insights
Spectroscopic techniques provide a powerful and non-destructive means to probe the structural features of molecules. High-resolution NMR and vibrational spectroscopy are particularly valuable for characterizing this compound systems.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms can be determined.
For this compound, the ¹H NMR spectrum would typically show distinct signals for the protons on the pyridine and benzoate rings. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov While a specific, detailed analysis of the NMR spectra for this compound is not available in the provided results, general principles of NMR spectroscopy for aromatic compounds can be applied. The number of unique signals in a ¹³C NMR spectrum can, for instance, indicate the symmetry of the molecule. youtube.com
The following table provides a general expectation for the types of signals that would be observed in the NMR spectra of this compound:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H (Pyridine) | ~7.0 - 9.0 | Doublets, Triplets |
| ¹H (Benzene) | ~7.0 - 8.5 | Doublets, Triplets |
| ¹³C (Pyridine) | ~120 - 155 | Singlets |
| ¹³C (Benzene) | ~125 - 170 | Singlets |
| ¹³C (Carbonyl) | ~160 - 180 | Singlet |
Note: These are general ranges and can vary based on the solvent and specific substituents.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent parts. Key vibrational modes include:
C=O stretching: A strong absorption in the IR spectrum, typically in the range of 1700-1750 cm⁻¹, is characteristic of the carbonyl group in the ester linkage. mdpi.com
C-O stretching: Vibrations associated with the C-O single bonds of the ester group would also be present.
Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net
Ring vibrations: The pyridine and benzene (B151609) rings will have a series of characteristic in-plane and out-of-plane bending and stretching vibrations. aps.orgmdpi.com
The positions and intensities of these vibrational bands can provide information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. cdnsciencepub.com For instance, the involvement of the carbonyl oxygen in a hydrogen bond would typically lead to a lowering of its stretching frequency. By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering a deeper understanding of the molecular structure and bonding. mdpi.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an essential analytical technique for the structural characterization of this compound, providing definitive confirmation of its molecular weight and offering deep insights into its chemical stability and bonding through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₉NO₂. nih.gov This composition allows for the calculation of its exact mass, which is a critical parameter for high-resolution mass spectrometry (HRMS) analysis. nih.gov
The determination of the molecular ion peak is the first step in the analysis. Depending on the ionization technique used, such as Electrospray Ionization (ESI) or Electron Ionization (EI), the compound can be observed as a protonated molecule [M+H]⁺ or a radical cation [M]⁺•. The precise measurement of this peak's mass-to-charge ratio (m/z) confirms the elemental composition and, therefore, the identity of the compound.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉NO₂ | nih.gov |
| Average Molecular Weight | 199.20 g/mol | nih.gov |
| Monoisotopic (Exact) Mass | 199.063328530 Da | nih.gov |
| Expected [M]⁺• m/z | 199.0633 | nih.gov |
| Expected [M+H]⁺ m/z | 200.0712 | Calculated |
Detailed Research Findings
The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like EI that impart significant energy, follows predictable pathways governed by the stability of the resulting ions. pharmacy180.com The ester linkage is the most labile site, and its cleavage dictates the primary fragmentation routes. The analysis of benzoate esters, such as ethyl benzoate, provides a foundational model for predicting these pathways, where fragmentation typically produces the highly stable benzoyl cation. pharmacy180.com
The major fragmentation pathways elucidated for this compound are centered around the heterolytic cleavage of the ester's C-O bond.
Formation of the Benzoyl Cation: The most prominent fragmentation event is the cleavage of the ester bond between the carbonyl carbon and the pyridinyloxy oxygen atom. This results in the loss of a neutral pyridin-4-yloxy radical and the formation of the benzoyl cation (C₆H₅CO⁺). This cation is significantly stabilized by resonance and is consistently observed as a major peak, often the base peak, in the mass spectra of benzoate esters at m/z 105 . pharmacy180.com
Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule. pharmacy180.com This process yields the phenyl cation (C₆H₅⁺) at m/z 77 . pharmacy180.com The appearance of this ion is a strong indicator of a benzoyl moiety within the parent structure.
Fragmentation involving the Pyridine Moiety: An alternative cleavage can occur at the C-O bond, leading to the formation of a pyridin-4-yloxy cation (C₅H₄NO⁺) at m/z 94 . Another possibility is the detection of the pyridine radical cation (C₅H₅N⁺•) at m/z 79 , resulting from a more complex rearrangement and fragmentation process. nist.gov
The fragmentation pattern provides a detailed fingerprint of the molecule, confirming the connectivity of the benzoyl and pyridinyl groups through the ester linkage. The relative abundances of these fragment ions can offer further information about the bond strengths within the molecular ion.
| Proposed m/z | Ion Formula | Proposed Structure | Neutral Loss | Reference |
|---|---|---|---|---|
| 199 | [C₁₂H₉NO₂]⁺• | Molecular Ion | - | nih.gov |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | •C₅H₄NO | pharmacy180.com |
| 77 | [C₆H₅]⁺ | Phenyl cation | CO, •C₅H₄NO | pharmacy180.com |
| 79 | [C₅H₅N]⁺• | Pyridine radical cation | C₇H₄O₂ | nist.gov |
Theoretical and Computational Chemistry Studies on Pyridin 4 Yl Benzoate and Its Analogues
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure and properties of many-body systems. nih.gov It has proven invaluable for analyzing pyridine-containing compounds.
Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For analogues of pyridin-4-yl benzoate (B1203000), methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-31+G(d,p) are commonly employed to perform these optimizations. nih.govbhu.ac.in The resulting optimized geometries provide data on bond lengths, bond angles, and dihedral angles.
These theoretical structures are often compared with experimental data from X-ray crystallography to validate the accuracy of the computational method. nih.gov For instance, in a study on 2-(pyren-1-yl)-1H-benzimidazole, the DFT-optimized structure at the B3LYP/6-311G(d,p) level was found to be in good agreement with the experimentally determined solid-state structure. researchgate.net Such correlations confirm that the chosen level of theory can reliably predict the molecular geometry in the gaseous phase, forming a solid foundation for further electronic property calculations. researchgate.net The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through these calculations. nih.gov
Table 1: Example of Optimized Geometric Parameters This table presents a hypothetical but representative comparison between calculated and experimental geometric parameters for a pyridin-4-yl benzoate analogue.
| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|
| C=O Bond Length | 1.21 Å | 1.20 Å |
| C-O-C Bond Angle | 117.5° | 117.2° |
| Pyridine-Ester Dihedral Angle | 45.2° | 44.8° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are widely used to compute these orbital energies and the corresponding energy gap. bhu.ac.in For example, in studies of various heterocyclic compounds, the HOMO-LUMO gap is analyzed to understand their electronic properties and reactivity. ajchem-a.comresearchgate.net The analysis also reveals the spatial distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies This table shows typical FMO energy values for a pyridine (B92270) derivative, illustrating the concept.
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.5 eV | Electron Donation / Nucleophilicity |
| LUMO | -1.8 eV | Electron Acceptance / Electrophilicity |
| Energy Gap (ΔE) | 4.7 eV | Chemical Stability and Reactivity |
Intermolecular forces, such as hydrogen bonds and van der Waals (including dispersion) interactions, govern how molecules recognize each other and pack in the solid state. nih.govyoutube.com DFT calculations can provide quantitative estimates of the energies associated with these non-covalent interactions. researchgate.net By creating a model of a molecular dimer or cluster, the interaction energy can be calculated, often corrected for basis set superposition error (BSSE), to determine the strength of specific bonds like C–H···O or N–H···N hydrogen bonds. researchgate.netnih.gov
For example, in a computational study of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, DFT calculations indicated that the C—H···O hydrogen-bond energies were significant, at 62.0 and 34.3 kJ mol−1. nih.gov These energy calculations are crucial for understanding the supramolecular architecture and predicting the stability of different crystal polymorphs. researchgate.net Dispersion-corrected DFT functionals are often necessary to accurately capture the contribution of weaker but cumulative dispersion forces. researchgate.net
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Harmonic vibrational frequencies are calculated from the second derivative of the energy with respect to atomic displacements. nih.gov These calculated frequencies are systematically higher than experimental values due to the approximations inherent in the method (e.g., harmonic approximation, incomplete basis set). nih.gov
To improve the correlation with experimental data, the computed frequencies are often uniformly scaled by an empirical scaling factor. nih.gov This approach was successfully used in the study of 1,5-dimethyl-2-phenyl-4-[(pyridin-4-ylmethylene)-amino]-1,2-dihydro-pyrazol-3-one, where DFT calculations helped provide a complete assignment of the observed vibrational bands. nih.gov The correlation allows for a detailed understanding of how specific molecular vibrations correspond to observed spectral peaks.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in solution or a protein binding site). researchgate.netmdpi.com
For analogues of this compound, MD simulations can reveal the flexibility of the molecule, the stability of different conformers, and the dynamic nature of intermolecular hydrogen bonds. nih.govmdpi.com Key metrics analyzed from MD trajectories include the Root-Mean-Square Deviation (RMSD), which assesses the structural stability of the molecule over time, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. nih.govmdpi.com Such simulations are particularly vital in drug design for evaluating how a ligand binds to its receptor and the stability of the resulting complex. nih.gov
Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govacs.org The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule .
Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Pyridine Analogue Data adapted from a study on methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 39.7 |
| C···H / H···C | 27.5 |
| N···H / H···N | 15.5 |
| O···H / H···O | 11.1 |
| Other | 6.2 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal computational tools in modern drug discovery and materials science. mdpi.com These methodologies aim to establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.comnih.gov For this compound and its analogues, these models can be instrumental in predicting their potential biological efficacy and in designing novel derivatives with enhanced activities.
The fundamental principle of QSAR is to represent the chemical structure using numerical descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical. mdpi.com These descriptors are then used to build a mathematical model, often through techniques like Multiple Linear Regression (MLR), that correlates them with the observed activity. chemrevlett.comchemrevlett.com The robustness and predictive power of a QSAR model are rigorously assessed using various statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a test set of compounds. chemrevlett.comresearchgate.net For instance, in a study on pyridine and bipyridine derivatives, a reliable QSAR model was developed with an R² of 0.808 for the training set and 0.908 for the test set, indicating a strong correlation and predictive capability. chemrevlett.com
SAR studies, while often qualitative, provide crucial insights into the key structural features—the pharmacophore—responsible for a compound's activity. mdpi.comnih.gov For pyridine derivatives, SAR analyses have highlighted the significance of the number and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups in influencing their antiproliferative activity. nih.gov The presence of bulky groups or halogens has also been shown to modulate activity. nih.gov In the context of this compound analogues, SAR would involve systematically modifying the pyridine and benzoate rings with different functional groups to understand their impact on the target property. For example, introducing electron-donating or electron-withdrawing groups at various positions on either ring could significantly alter the molecule's electronic distribution and, consequently, its interaction with a biological target.
The development of a robust QSAR model for a series of this compound analogues would typically follow these steps:
Data Set Selection: A diverse set of analogues with experimentally determined activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue.
Model Building: Statistical methods are employed to select the most relevant descriptors and build the QSAR equation. chemrevlett.comresearchgate.net
Model Validation: The model's statistical significance and predictive power are thoroughly validated. nih.govcore.ac.uk
Such models can then be used to virtually screen new, unsynthesized analogues, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov
Theoretical Predictions of Nonlinear Optical (NLO) Properties
The field of nonlinear optics (NLO) explores the interaction of intense light with materials, leading to phenomena like frequency conversion, which have significant applications in optoelectronics, telecommunications, and optical data storage. mdpi.comresearchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest for NLO applications due to their large NLO responses, fast switching speeds, and the tunability of their properties through molecular engineering. nih.govripublication.com this compound, with its electron-accepting pyridine ring and potentially electron-donating benzoate moiety (depending on substitution), presents a foundational structure for designing NLO-active materials.
Theoretical and computational chemistry, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules. researchgate.netnih.govjmcs.org.mx These methods allow for the calculation of key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netripublication.com The first hyperpolarizability (β) is particularly important as it governs the second-order NLO response, including second-harmonic generation (SHG). ripublication.com
For this compound and its analogues, theoretical studies would focus on how structural modifications influence their NLO properties. Key aspects of investigation include:
Effect of Substituents: Introducing strong electron-donating groups (e.g., -NH2, -OCH3) on the benzoate ring and/or electron-withdrawing groups (e.g., -NO2, -CN) on the pyridine ring would enhance the D-π-A character, leading to a smaller HOMO-LUMO energy gap and a larger β value. researchgate.netresearchgate.net
Extension of π-Conjugation: Extending the π-conjugated bridge between the donor and acceptor moieties is another effective strategy to enhance NLO response. nih.gov
Solvent Effects: The surrounding medium can significantly influence NLO properties, and computational models can simulate these effects. researchgate.net
A theoretical study on a chalcone (B49325) derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, which shares structural similarities with substituted this compound, demonstrated that such D-π-A systems can possess large second-order hyperpolarizabilities, indicating their potential for SHG applications. ripublication.com Calculations are typically performed with various DFT functionals and basis sets to ensure the reliability of the predictions. researchgate.netripublication.com
The results of these theoretical predictions can guide the rational design and synthesis of novel this compound analogues with tailored NLO properties for specific technological applications. nih.govnih.gov
Interactive Data Tables
Table 1: Key Parameters in QSAR/SAR Modeling of Pyridine Derivatives
| Parameter | Description | Relevance to this compound Analogues | Representative Finding from Literature |
| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. An R² of 1 indicates that the regression predictions perfectly fit the data. | Indicates the goodness of fit for a QSAR model predicting the activity of analogues. | A QSAR model for pyridine derivatives achieved an R² of 0.908 for the test set. chemrevlett.com |
| Q² (Cross-Validated R²) | A measure of the predictive power of the model, determined by internal cross-validation (e.g., leave-one-out). | Assesses the internal predictability of the QSAR model for new analogues. | A QSAR model for pyridine derivatives showed a Q²LOO of 0.784. chemrevlett.com |
| Pharmacophore | The three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. | Identifies crucial structural motifs in this compound analogues for their activity. | For some benzodiazepines, the pharmacophore includes two H-bond acceptors and two aromatic rings. nih.gov |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., steric, electronic, hydrophobic). | Used to build the mathematical relationship between the structure of analogues and their activity. | CoMFA and CoMSIA models use steric, electrostatic, and other fields as descriptors. nih.gov |
Table 2: Theoretical NLO Properties and Influencing Factors
| Property | Description | Influence of Structural Modification in Analogues | Example from Theoretical Studies |
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | Increases with enhanced donor-acceptor strength, contributing to NLO response. | Calculated for various fluorophenylpyridines to assess electronic properties. researchgate.net |
| Linear Polarizability (α) | The relative tendency of a charge distribution, like the electron cloud of an atom or molecule, to be distorted from its normal shape by an external electric field. | Generally increases with molecular size and conjugation. | The highest calculated ⟨α⟩ for a designed NFA derivative was 3.485 × 10⁻²² esu. nih.gov |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | Significantly enhanced by strong donor-acceptor pairs and extended π-conjugation. | A designed chromophore (PYFD2) showed a large βtot of 2.376 × 10⁻²⁸ esu. nih.gov |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally correlates with higher polarizability and a larger NLO response. | The HOMO-LUMO gap was a key parameter in assessing the NLO potential of chalcone derivatives. ripublication.com |
Supramolecular Chemistry and Coordination Architectures of Pyridylbenzoate Ligands
Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on Pyridylbenzoate Ligands
The bifunctional nature of pyridylbenzoate ligands, containing both a nitrogen-donating pyridyl group and an oxygen-donating carboxylate group, makes them exemplary candidates for constructing MOFs and coordination polymers. rsc.orgfrontiersin.org These materials are formed through the self-assembly of metal ions or clusters with organic linkers, leading to crystalline structures with diverse topologies and potential applications in areas such as gas storage, separation, and catalysis. rsc.orgresearchgate.netacs.org
Rational Design and Synthesis of Pyridylbenzoate Ligands for MOF Construction
The rational design of pyridylbenzoate ligands is a cornerstone in the targeted synthesis of MOFs with desired properties. stmarytx.edu By modifying the pyridyl and benzoate (B1203000) moieties, researchers can tune the length, rigidity, and functionality of the linker, thereby influencing the resulting framework's pore size, shape, and chemical environment. stmarytx.edu For instance, the introduction of different functional groups can alter the ligand's electronic properties and coordination behavior. acs.org
The synthesis of these ligands often involves standard organic reactions. For example, pyridin-4-yl benzoate itself can be synthesized, and variations like 3-(4-pyridyl)benzoic acid and 4-(4-pyridyl)benzoic acid are also utilized to create isomeric MOFs with distinct properties. rsc.orgresearchgate.net The reaction conditions during MOF synthesis, such as temperature, solvent, and the choice of metal precursor, also play a crucial role in directing the assembly of the final architecture. rsc.org Hydrothermal and solvothermal methods are commonly employed to facilitate the crystallization of these coordination polymers. rsc.org
A variety of pyridine-based ligands have been synthesized to explore their impact on the resulting MOF structures. These include ligands with different backbone sizes, such as those based on naphthalene, pyromellitic, biphenyl, and perylene (B46583) diimides, to control the porosity and interpenetration of the frameworks. stmarytx.edu The choice of a specific pyridylbenzoate isomer, such as 3-(4-pyridyl)benzoate (34pba) versus 4-(4-pyridyl)benzoate (44pba), can lead to MOFs with different thermal expansion behaviors, breathing effects, and chromic properties. rsc.orgresearchgate.net
Crystal Engineering and Topological Analysis of Pyridylbenzoate MOFs
Crystal engineering principles are fundamental to predicting and controlling the assembly of pyridylbenzoate-based MOFs. researchgate.net By understanding the preferred coordination geometries of the metal ions and the directional binding of the pyridyl and carboxylate groups, it is possible to design frameworks with specific network topologies. rsc.orgucl.ac.ukwhiterose.ac.uk The analysis of the resulting crystal structures often reveals complex and fascinating architectures.
Topological analysis simplifies these intricate structures into underlying nets, providing a powerful tool for classifying and understanding the connectivity of the framework. rsc.orgucl.ac.ukwhiterose.ac.uk Common topologies observed in pyridylbenzoate MOFs include diamondoid (dia) and α-polonium networks. researchgate.netrsc.orgiucr.org For example, a Ni(II) MOF constructed with 4-(4-pyridyl)benzoate has been shown to exhibit a 4-fold interpenetrated dia network. researchgate.net The degree of interpenetration, where multiple independent networks are intertwined, can significantly impact the material's porosity and is influenced by factors like ligand geometry and non-covalent interactions within the channels. researchgate.net
The use of software like ToposPro aids in the detailed topological analysis of these complex MOFs, allowing for the simplification of the structure into nodes (metal clusters) and linkers (organic ligands) to classify the network topology. youtube.com This approach is crucial for understanding the relationship between the molecular building blocks and the final crystalline architecture. rsc.orgucl.ac.ukwhiterose.ac.uk
Investigation of Metal-Ligand Coordination Modes Involving Pyridyl and Carboxylate Functionalities
The coordination of pyridylbenzoate ligands to metal centers is highly versatile, with both the pyridyl nitrogen and the carboxylate oxygens capable of binding. This dual functionality allows for a variety of coordination modes, which in turn dictates the dimensionality and topology of the resulting coordination polymer. acs.orgrsc.org
The pyridyl group typically acts as a monodentate N-donor, linking metal centers in a linear or angular fashion depending on the ligand's geometry. nih.gov The carboxylate group, however, can exhibit a wider range of coordination modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.netacs.org The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands or solvent molecules. rsc.org For instance, in a Co(II) complex with 3-(pyridin-4-yl)benzoic acid, the pyridyl nitrogen coordinates to the metal center, while the carboxylate group remains uncoordinated but participates in hydrogen bonding. nih.gov In contrast, some Ni(II) and Co(II) frameworks with 4-(4-pyridyl)benzoate show the carboxylate group binding in a chelating fashion. researchgate.net
The combination of these different coordination possibilities allows for the construction of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgresearchgate.net For example, reactions of 3-pyridin-3-yl-benzoic acid with various metal nitrates have yielded 1D double-chain arrays that are further assembled into higher-dimensional networks through weaker interactions. rsc.org
| Metal Ion | Ligand | Coordination Mode of Carboxylate | Resulting Structure | Reference |
| Ni(II) | 4-(4-pyridyl)benzoate | Chelating | 4-fold interpenetrated dia network | researchgate.net |
| Co(II) | 3-(pyridin-4-yl)benzoic acid | Uncoordinated (forms H-bonds) | Mononuclear complex | nih.gov |
| Cu(II) | 4-(carboxylethyl)benzoate | Bridging | Diperiodic coordination polymer slabs | researchgate.net |
| Ni(II) | 4-(carboxyethyl)benzoate | Trans-oriented monodentate | Fivefold interpenetrated dia networks | iucr.org |
| Cd(II) | 3-(pyridin-3-yl)-benzoate | Varies | 3D metal-organic framework | rsc.org |
Non-Covalent Interactions in Supramolecular Assembly
Beyond the strong coordination bonds that form the primary framework, non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of this compound and its derivatives. These weaker forces, including hydrogen bonding and aromatic interactions, are instrumental in dictating the final three-dimensional architecture and influencing the material's properties.
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonding is a predominant non-covalent interaction in the crystal structures of pyridylbenzoate-containing compounds, especially when the carboxylate group is protonated or when solvent molecules like water are present. nih.gov In the crystal structure of 3-(4-pyridyl)benzoic acid, for instance, intermolecular O-H···N hydrogen bonds link neighboring molecules into infinite chains. researchgate.net Similarly, in co-crystals of N,N′-bis(4-pyridylmethyl)ethanediamide and benzoic acid, hydroxy-O—H⋯N(pyridyl) hydrogen bonds are a key feature, leading to the formation of supramolecular tapes. nih.gov
Aromatic Interactions (C-H...π and π-π Stacking) and Their Role in Packing
Aromatic interactions, including C-H···π and π-π stacking, are significant in the crystal packing of this compound and its derivatives, owing to the presence of both phenyl and pyridyl rings. nih.gov These interactions are crucial for the stability of the crystal lattice and can influence the orientation of the molecules within the structure. rsc.org
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | O-H (Carboxylic Acid) | N (Pyridyl) | Formation of infinite chains and supramolecular tapes. researchgate.netnih.gov |
| Hydrogen Bonding | O-H (Water) | O (Carboxylate) | Reinforcement of coordination polymer networks. iucr.orgnih.gov |
| π-π Stacking | Aromatic Ring (Phenyl/Pyridyl) | Aromatic Ring (Phenyl/Pyridyl) | Stabilization of crystal structure, formation of 1D chains. nih.goviucr.orgresearchgate.net |
| C-H···π Interaction | C-H Bond | π-System (Aromatic Ring) | Contribution to overall crystal packing and stability. nih.govrsc.org |
Host-Guest Interactions and Adsorption Phenomena in Porous Materials
Pyridylbenzoate ligands are integral in the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas. These frameworks can encapsulate guest molecules, leading to notable host-guest interactions and adsorption phenomena.
One prominent example involves MOFs constructed from 4-(4-pyridyl)benzoate (44pba). A four-fold interpenetrated diamondoid MOF based on Ni(II) and the 44pba ligand exhibits large channels with pore sizes of approximately 11.9 Å x 11.9 Å. researchgate.net These channels are capable of adsorbing various solvent molecules, which demonstrates the material's potential for separation and storage applications. The interactions within these channels are highly dependent on supramolecular forces. For instance, the presence of π-π stacking interactions along the walls of the channels influences the framework's response to different guest molecules. researchgate.net
The adsorption of different solvents can induce changes in the material's physical properties, a phenomenon known as solvatochromism. A Co(II) MOF assembled from 44pba, for example, displays distinct color changes upon sorption of different solvents. researchgate.net This behavior underscores the direct interaction between the guest solvent molecules and the host framework. The framework's ability to adsorb substances is not limited to solvents; studies have shown exceptional iodine capture capabilities in these materials, highlighting their potential use in environmental remediation. researchgate.net
The study of guest molecules within porous hosts like zeolites and other mesoporous materials provides a basis for understanding these interactions. researchgate.netrsc.org The confinement of guest molecules within the pores can alter their chemical and physical behavior. For example, the photoexcitation of benzoic acid shows different reaction dynamics when confined within a zeolite host compared to its free state. researchgate.net These findings are analogous to the behavior observed in pyridylbenzoate-based MOFs, where the framework's structure dictates the nature of the host-guest interactions.
The table below summarizes the adsorption properties of a Ni(II)-based MOF with the 44pba ligand.
| Guest Molecule | Interaction Type | Observed Phenomenon | Reference |
| Various Solvents | Sorption, π-π stacking | Solvatochromism, Breathing Behaviour | researchgate.net |
| Iodine | Adsorption | High Iodine Capture | researchgate.net |
This interactive table summarizes key adsorption findings for MOFs based on pyridylbenzoate ligands.
Co-crystal Formation and Design Strategies Utilizing Pyridylbenzoate Components
Co-crystals are multi-component crystalline solids held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov The design of co-crystals allows for the modification of a substance's physicochemical properties without altering its chemical identity. nih.gov Pyridylbenzoate components and related acid-pyridine systems are extensively used in co-crystal engineering due to the reliability of the carboxylic acid-pyridine hydrogen bond synthon.
Design strategies for forming co-crystals often rely on creating strong and predictable intermolecular interactions. The hydrogen bond between the carboxylic acid group of a benzoic acid derivative and the nitrogen atom of a pyridine (B92270) ring is a robust supramolecular synthon for assembling co-crystals. acs.org By systematically varying the substituents on either the benzoic acid or the pyridine component, it is possible to tune the resulting crystal structure and properties.
Several techniques are employed for the synthesis of co-crystals, including solvent evaporation, slurry crystallization, and reaction crystallization. nih.govmdpi.com In the reaction crystallization method, the co-crystal is formed by reacting a drug or target molecule with a coformer in a solution where the co-crystal is less soluble than the individual components, leading to its precipitation. mdpi.com
A combinatorial study exploring the structural landscape of acid-pyridine co-crystals revealed a strong preference for the formation of co-crystals over salts when 4,4'-bipyridine (B149096) is combined with various 4-substituted benzoic acids. acs.org This highlights the directional and specific nature of the O-H···N hydrogen bond. For instance, co-crystals have been successfully formed between 4,4'-bipyridine and benzoic acid, 4-nitrobenzoic acid, and 4-methylbenzoic acid. acs.org
The table below presents examples of co-crystal systems formed between substituted pyridines and benzoic acids, illustrating common structural motifs.
| Pyridine Component | Acid Component | Ratio | Key Interaction | Reference |
| 4,4'-Bipyridine | Benzoic Acid | 1:2 | O-H···N Hydrogen Bond | acs.org |
| 1,2-Bis(4-pyridyl)ethane | 4-Nitrobenzoic Acid | 1:2 | O-H···N Hydrogen Bond | acs.org |
| 4,4'-Bipyridine | 4-Methylbenzoic Acid | 1:1 | O-H···N Hydrogen Bond | acs.org |
| 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine | 4-Iodobenzoic Acid | 1:1 | O-H···N Hydrogen Bond | nih.gov |
This interactive table showcases examples of co-crystals formed through acid-pyridine interactions.
Advanced Applications in Chemical Synthesis and Materials Science
Role as Synthetic Intermediates and Versatile Building Blocks
The pyridine (B92270) motif is a ubiquitous structural unit found in a vast array of naturally occurring compounds, including vitamins and alkaloids, as well as a significant number of synthetic pharmaceuticals and agrochemicals. lifechemicals.com As a functionalized pyridine, pyridin-4-yl benzoate (B1203000) serves as a valuable intermediate, providing a scaffold that can be elaborated into more complex and functionally diverse molecules.
Pyridin-4-yl benzoate and its analogues are instrumental as precursors in the synthesis of complex heterocyclic systems and functional molecules. The inherent reactivity of the pyridine ring and the ester group allows for stepwise and controlled modifications, leading to high-value chemical entities.
One significant application is in the construction of multifunctional tetrapyrroles. Thioester derivatives, such as S-(pyridin-2-yl) benzothioates, are employed in the mono-acylation of pyrrolic compounds, a key step in creating low-symmetry, functionally sophisticated tetrapyrroles. iucr.orgnih.gov This approach highlights the role of the pyridyl benzoate scaffold as a strategic building block for large, intricate molecular systems.
Furthermore, the pyridyl moiety is often introduced into organic molecules to enhance their pharmacokinetic properties, such as aqueous solubility and the ability to permeate biological membranes. nih.gov For instance, pyridyl-substituted quinazolin-2,4-diones are synthesized from N-pyridyl ureas, demonstrating the use of pyridyl precursors in creating complex, biologically relevant heterocyclic frameworks. nih.gov The pyrazolo[3,4-b]pyridine core, a key structural motif in numerous biologically active molecules including anticancer and antimalarial agents, can be constructed using methods involving pyridine-containing starting materials, showcasing the importance of these precursors in medicinal chemistry. nih.gov
The versatility of pyridyl compounds as building blocks is also evident in the synthesis of fused heterocyclic systems like smolecule.comnih.govchemspider.comtriazolo[4,3-a]pyridines. organic-chemistry.org These complex structures are assembled using precursors that contain the pyridine ring, which is later annulated to form the final triazole system.
The this compound structure is amenable to a wide range of organic transformations, making it a versatile tool for synthetic chemists. These transformations can target the pyridine ring, the ester linkage, or the benzoate ring, allowing for diverse functionalization pathways.
Key synthetic transformations involving the pyridine core include:
Nucleophilic Addition and Functionalization: Novel methods have been developed for the direct functionalization of pyridines. These can involve the activation of the pyridine N-oxide followed by nucleophilic substitution or direct nucleophilic addition promoted by a bifunctional reagent that also acts as a mild oxidant. acs.org
Cross-Coupling Reactions: Copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids can lead to highly substituted pyridines through a cascade reaction. organic-chemistry.org
Cyclization and Annulation Reactions: Pyridine derivatives are key components in cascade reactions to form complex polycyclic structures. For example, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes is used to synthesize pyrazolo[3,4-b]pyridine frameworks. nih.gov Similarly, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides access to 3-amino- smolecule.comnih.govchemspider.com-triazolo[4,3-a]pyridines. organic-chemistry.org
O-Acylation: The synthesis of this compound itself is a primary example of a crucial organic transformation. O-acylation, the formation of the ester bond between 4-hydroxypyridine (B47283) and a benzoic acid derivative (like benzoyl chloride), is a fundamental method for creating this class of compounds. chemsrc.com
The table below summarizes various synthetic methods used to construct complex molecules from pyridine-based precursors.
| Reaction Type | Precursors | Product Type | Catalyst/Reagent | Ref. |
| Mono-acylation | S-(pyridin-2-yl) benzothioates, Pyrroles | Multifunctional tetrapyrroles | - | iucr.orgnih.gov |
| Annulation | N-pyridyl ureas, Anthranilic Esters | 3-(Pyridin-2-yl)quinazolin-2,4-diones | - | nih.gov |
| Cascade Cyclization | 5-Aminopyrazoles, Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridines | Silver, Iodine, or NBS | nih.gov |
| Oxidative Cyclization | Amidrazones, Aldehydes | N-fused 1,2,4-triazoles | Ceric Ammonium (B1175870) Nitrate | organic-chemistry.org |
| Desulfurative Cyclization | 2-Hydrazinopyridines, Isothiocyanates | 3-Amino- smolecule.comnih.govchemspider.comtriazolo[4,3-a]pyridines | Electrochemical | organic-chemistry.org |
Catalysis and Ligand Development
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows these compounds and their derivatives to serve as ligands in various catalytic processes.
Pyridylbenzoate derivatives are highly effective ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. Their rigid structure and divergent coordination sites (the pyridine nitrogen and the carboxylate oxygen) allow for the formation of well-defined, porous structures.
For example, a series of ligands including (E)‐4‐(pyridin‐4‐yldiazenyl) benzoate, (E)‐4‐(2‐(pyridin‐4‐yl) vinyl) benzoate, and 4‐(pyridin‐4‐ylethynyl) benzoate have been used to create isostructural microporous coordination networks with copper. researchgate.net These materials exhibit a specific topology (kdd) and demonstrate flexibility and induced-fit binding capabilities, which are crucial for applications in gas storage and separation. researchgate.net
In another example, pyridin-4-ylmethyl 4-aminobenzoate (B8803810) has been synthesized and used as a ligand to coordinate with copper, forming new metal complexes. researchgate.net The study of such complexes is essential for developing new catalysts and functional materials. The ability of the pyridyl group to participate in dearomatization and rearomatization cycles has also been explored in the context of aluminum chemistry, where a 2-anilidomethylpyridine ligand framework demonstrated the ability to store and transfer hydrides, a process relevant to catalytic reduction reactions. researchgate.net
The synthesis of pyrrole-pyridine-based ligands for use in Suzuki coupling reactions further illustrates the utility of these scaffolds in homogeneous catalysis. beilstein-journals.org
The electrochemical properties of pyridine derivatives have led to their exploration in electrocatalysis and sensing applications. The pyridine nitrogen can mediate electron transfer processes, making it a valuable component in electroactive molecules.
A notable application is the electrochemically induced synthesis of 3-amino- smolecule.comnih.govchemspider.com-triazolo[4,3-a]pyridines. organic-chemistry.org This method utilizes an electrochemical desulfurative cyclization, avoiding the need for transition metals or external chemical oxidants. The process is efficient and scalable, highlighting the potential of electrosynthesis for creating complex heterocyclic compounds. organic-chemistry.org
Advanced Materials Development
The self-assembly properties and rigid, well-defined geometry of this compound derivatives make them excellent building blocks for the bottom-up construction of advanced materials. These materials include supramolecular architectures and functional coordination networks.
Rod-like molecules such as 4-[(pyrid-4-yl-ethynyl)] benzoic acid (PEBA) and 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid (PVBA), which are structurally related to this compound, are designed for applications in non-linear optics and are used as molecular building blocks for on-surface self-assembly. researchgate.net This process allows for the creation of two-dimensional (2D) systems with precisely controlled morphologies and tunable electronic properties. The head-to-tail hydrogen bonding between the carboxylic acid and pyridyl moieties is a key interaction that directs the formation of these supramolecular structures. researchgate.net
Furthermore, S-(pyridin-2-yl) benzothioate derivatives serve as building blocks for low-symmetry multifunctional tetrapyrroles. iucr.orgnih.gov The crystal engineering of these compounds is critical, as the intermolecular interactions, such as π–π stacking and C—H⋯O hydrogen bonds, dictate the packing in the solid state. Understanding and controlling these interactions is fundamental to designing crystalline materials with desired properties. For instance, modifying a substituent on the phenyl ring from electron-withdrawing (NO₂) to electron-donating (OCH₃) can shift the dominant intermolecular forces from π–π stacking to hydrogen bonding, thereby altering the material's structural and physical characteristics. iucr.orgnih.gov
The use of pyridyl-benzoate linkers in creating flexible microporous copper coordination networks also represents a key area of advanced materials development. researchgate.net These materials can adapt their structures in response to external stimuli, such as the introduction of guest molecules, making them promising for applications in smart sensing and selective separations.
Analytical Method Development and Derivatization Reagents
The distinct chemical functionalities of this compound lend themselves to the development of specialized analytical methods and reagents designed to enhance detection sensitivity and accuracy.
For a compound to serve as a reliable analytical standard in chromatography (e.g., HPLC, GC), it must be pure, stable, and exhibit a detectable response. While this compound is not commonly cited as a commercial standard, its properties make it a suitable candidate for such applications, particularly in methods involving UV or mass spectrometry detection due to its aromatic rings.
In quantitative analysis, an internal standard—a compound added in a constant amount to all samples, standards, and blanks—is often used to correct for variations in injection volume or detector response. nih.govyoutube.com A suitable internal standard must be well-resolved from the analyte of interest and chemically inert. nih.gov For the analysis of this compound, a compound like methyl benzoate could potentially be used as an internal standard in a gas chromatography method. nih.gov
The development of a quantitative HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netijsrst.com For example, methods for analyzing pyridine derivatives often use mobile phases containing acetonitrile and an ammonium acetate (B1210297) or formic acid buffer, which are compatible with mass spectrometry. nih.govhelixchrom.com Detection would typically be performed using a UV detector at a wavelength where the benzoate or pyridine chromophore absorbs strongly, such as 254 nm or 275 nm. helixchrom.com
Table 3: Hypothetical HPLC Parameters for Quantitative Analysis of this compound This table outlines a plausible, unvalidated method based on established analytical procedures for related compounds.
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar aromatic compounds. nih.gov |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) | Common mobile phase for pyridine and benzoate derivatives, compatible with UV and MS detection. helixchrom.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. helixchrom.com |
| Detection | UV at 254 nm or 275 nm | Strong absorbance wavelength for aromatic compounds. helixchrom.com |
| Internal Standard | A related, but chromatographically resolved, ester or pyridine derivative. | To improve precision and accuracy of quantification. nih.gov |
In analytical chemistry, particularly for mass spectrometry (MS), derivatization is a key strategy to improve the detection of molecules that have poor ionization efficiency. tcichemicals.com The pyridine moiety of this compound is structurally related to pyridinium-based reagents, which are designed to introduce a permanent positive charge onto analyte molecules. nih.govacs.org This "pre-charged" state significantly enhances the signal in techniques like electrospray ionization mass spectrometry (ESI-MS). capes.gov.br
Researchers have synthesized various pyridinium-based reagents to target specific functional groups. For example, reagents containing a pyridinium (B92312) salt structure are highly effective for derivatizing carboxylic acids. nih.govacs.orgacs.org The derivatization reaction attaches the permanently charged pyridinium group to the analyte, dramatically increasing its ionization efficiency and thus the sensitivity of its detection. nih.govacs.org Pyrylium salts, which react with primary amines to form charged pyridinium salts, have also been developed as ionization enhancers for peptides, allowing for analysis at the attomole level. shimadzu-webapp.eu
The design of these reagents can be optimized by modifying the hydrophobicity and the structure of the linker connecting the charged group to the reaction site. nih.gov For instance, a highly hydrophobic triphenylpyridinium group has been shown to improve ESI efficiency for the analysis of short-chain fatty acids. nih.gov This strategy allows for the highly sensitive quantification of compounds that are otherwise difficult to detect. nih.govacs.org
Emerging Research Avenues and Future Outlook for Pyridin 4 Yl Benzoate Chemistry
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For pyridin-4-yl benzoate (B1203000) and related structures, research is moving beyond traditional approaches to embrace greener and more innovative strategies.
A significant trend is the adoption of microwave-assisted synthesis , which has been recognized as a tool in green chemistry. nih.gov This method offers several advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), improved yields (often in the 82-94% range), and the generation of purer products with lower processing costs. nih.gov For instance, a one-pot, four-component reaction to produce novel pyridine (B92270) derivatives has demonstrated the efficacy of microwave irradiation in ethanol, providing a more sustainable route. nih.gov
Another area of exploration is the use of ionic liquids as green reaction media. These non-volatile solvents can facilitate reactions and are often recyclable, minimizing waste. frontiersin.org The synthesis of (E)-N-tert-butyl-4-(4-chlorobenzylidene)-2-(4-nitrobenzoyl)-5-oxotetrahydrofuran-2-carboxamide, for example, was made more efficient and environmentally friendly by using an ionic liquid under microwave-assisted conditions. frontiersin.org
Furthermore, cascade reactions are being developed for the synthesis of complex pyridine frameworks from simpler starting materials. nih.gov These one-pot processes, which involve a sequence of intramolecular reactions, offer high atom economy and reduce the need for purification of intermediates. For example, a 6-endo-dig cyclization cascade has been used to create diverse pyrazolo[3,4-b]pyridines. nih.gov The use of catalysts like silver, iodine, or N-bromosuccinimide (NBS) can direct the reaction towards different functionalized products. nih.gov
Advanced Computational Modeling for Predictive Design of Pyridylbenzoate Systems
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the predictive design of molecules with desired properties. For pyridylbenzoate systems, advanced computational modeling is paving the way for the rational design of new compounds with enhanced activities.
Molecular docking and 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are being extensively used to understand the interactions between pyridylbenzoate derivatives and their biological targets. peerj.comnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) help in building predictive models that correlate the structural features of molecules with their biological activities. peerj.com These models, characterized by statistical parameters like q², r², and the external predictive correlation coefficient (r²pred), guide the design of new compounds with potentially higher potency. peerj.com For instance, in the design of ROCK1 inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold, CoMFA and CoMSIA contour maps revealed favorable and unfavorable substitutions, leading to the design of novel compounds with predicted higher activity. peerj.com
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of pyridylbenzoate systems when interacting with biological macromolecules. peerj.comnih.govfrontiersin.org These simulations can reveal critical interactions and binding affinities that are not apparent from static docking studies. peerj.com The combination of docking, MD, and 3D-QSAR studies offers a powerful approach to understanding the structure-activity relationships and guiding the modification of existing molecules. peerj.com
Furthermore, computational tools are employed to predict the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and synthetic accessibility (SA score) of newly designed compounds. peerj.com This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic properties or be difficult to synthesize, thereby saving time and resources. peerj.com
Integration into Hybrid Functional Materials for Synergistic Effects
The incorporation of pyridin-4-yl benzoate and its analogs into hybrid functional materials is a promising strategy to achieve synergistic effects, leading to materials with enhanced or entirely new properties.
One area of interest is the development of hybrid flame retardant materials . By combining different flame retardant components, it is possible to achieve a synergistic effect that is greater than the sum of the individual components. For example, the combination of zinc borate (B1201080) and antimony trioxide has been shown to noticeably improve the flame resistance of composites by forming a protective barrier and increasing the melt viscosity. researchgate.net While not directly involving this compound, this principle of synergistic flame retardancy can be applied to polymers functionalized with pyridyl benzoate moieties to enhance their fire safety.
In the realm of coordination polymers and metal-organic frameworks (MOFs), pyridyl benzoate derivatives can act as versatile ligands. The resulting hybrid materials can exhibit interesting properties such as interpenetration of networks and specific host-guest interactions. For instance, a nickel(II) coordination polymer incorporating 4-(carboxyethyl)benzoate and 1,4-bis(pyridin-4-ylmethyl)piperazine forms interpenetrated diamondoid networks. researchgate.net The structure is further stabilized by hydrogen bonding interactions. researchgate.net The specific geometry and electronic properties of the this compound ligand can be tailored to control the dimensionality and functionality of the resulting hybrid material.
The concept of synergy is also being explored in the development of new therapeutic agents. By combining a pyridyl benzoate-containing pharmacophore with other active fragments, it's possible to create hybrid molecules with improved biological activity. nih.gov For example, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment were designed and synthesized, with some compounds showing potent inhibitory activity against cancer cell lines. nih.gov The structure-activity relationship studies indicated that the combination of these different fragments was beneficial for the observed activity. nih.gov
Discovery of Novel Supramolecular Assemblies and Their Tailored Applications
The ability of this compound and related molecules to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes them excellent building blocks for the construction of novel supramolecular assemblies. nih.gov The predictable nature of these interactions allows for the rational design of extended solid-state networks with specific connectivity and dimensionality. nih.gov
A key strategy in supramolecular synthesis is the use of heteromeric synthons , where two different molecules are brought together through complementary interactions. The combination of a pyridine nitrogen with a carboxylic acid, for example, is a well-established and reliable hydrogen-bonding motif. nih.gov By designing molecules with multiple recognition sites, more complex architectures can be assembled. For instance, supramolecular reagents containing both a pyridine and an amino-pyrimidine site have been used to react with halo-substituted benzoic acids. nih.gov In these systems, the primary assembly is driven by strong hydrogen bonds, while weaker halogen bonds (I⋯N, Br⋯N, and I⋯O) play a supporting role in organizing the supermolecules into one- and two-dimensional structures. nih.gov
The resulting supramolecular assemblies can have tailored applications. For example, the formation of a molecular salt between 4-[3-(pyridin-4-yl)prop-yl]pyridinium and 2-carboxy-benzoate leads to a three-dimensional framework held together by a combination of strong O-H⋯O and N-H⋯O hydrogen bonds, as well as weaker C-H⋯O interactions. nih.gov The specific arrangement of the components in the crystal lattice can influence the physical properties of the material.
The discovery of new supramolecular assemblies also has implications for the development of novel functional materials. By controlling the self-assembly process, it is possible to create materials with desired optical, electronic, or catalytic properties. The field continues to explore new combinations of interacting moieties and assembly conditions to create a wider range of predictable and functional supramolecular architectures based on the pyridyl benzoate motif.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
